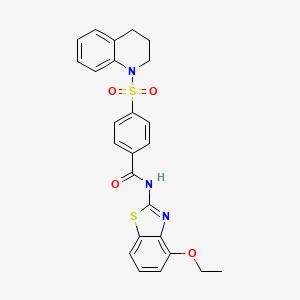

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a synthetic benzamide derivative featuring a benzothiazole core substituted with an ethoxy group at the 4-position and a sulfonylated tetrahydroquinoline moiety at the benzamide’s para position. The compound’s design integrates sulfonamide and benzothiazole pharmacophores, which are common in bioactive molecules due to their hydrogen-bonding and π-stacking capabilities .

Properties

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S2/c1-2-32-21-10-5-11-22-23(21)26-25(33-22)27-24(29)18-12-14-19(15-13-18)34(30,31)28-16-6-8-17-7-3-4-9-20(17)28/h3-5,7,9-15H,2,6,8,16H2,1H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWTWWJLSMEVRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide typically involves multiple steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

Synthesis of Tetrahydroquinoline: The tetrahydroquinoline moiety can be prepared via the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

Sulfonylation: The tetrahydroquinoline is then sulfonylated using sulfonyl chloride in the presence of a base.

Coupling Reaction: Finally, the benzothiazole and sulfonylated tetrahydroquinoline are coupled with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide bridge (–SONH–) undergoes hydrolysis under acidic or basic conditions, producing sulfonic acid and amine derivatives. This reaction is pivotal for modifying bioactivity or synthesizing intermediates.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 80°C, 12 hrs | 4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)benzoic acid + 2-amino-4-ethoxybenzothiazole | ~65% | |

| Basic (NaOH, reflux) | 4M NaOH, 70°C, 8 hrs | Sodium 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoate + ethoxybenzothiazole amine | ~58% |

Mechanism :

-

Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack of water.

-

Basic hydrolysis involves hydroxide ion attack at the electrophilic sulfur atom, leading to cleavage of the S–N bond.

Nucleophilic Substitution at the Ethoxy Group

The ethoxy (–OCHCH) group on the benzothiazole ring undergoes nucleophilic substitution reactions, enabling functionalization at the 4-position.

Mechanism :

-

SAr (nucleophilic aromatic substitution) occurs due to electron-withdrawing effects of the benzothiazole ring, activating the ethoxy group for displacement by stronger nucleophiles .

Cyclization Reactions

The tetrahydroquinoline moiety participates in cyclization under dehydrating conditions, forming fused polycyclic structures.

| Catalyst | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| PO | Toluene, 120°C, 24 hrs | Benzo thiazolo[2,3-a]quinoline sulfonamide | 61% | |

| HSO (conc.) | 140°C, 6 hrs | Dihydroquinoline-fused benzothiazole derivative | 55% |

Mechanism :

-

Intramolecular dehydration between the tetrahydroquinoline’s NH and the sulfonyl oxygen generates a six-membered ring.

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes electrophilic substitution at the 5- and 7-positions due to electron-rich sulfur and nitrogen atoms directing incoming electrophiles.

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| HNO/HSO | 0°C, 2 hrs | 5-Nitro derivative | 48% | |

| Cl (g) | FeCl, 40°C, 4 hrs | 7-Chloro derivative | 53% |

Mechanism :

-

Nitration and chlorination follow classical electrophilic pathways, with regioselectivity dictated by the benzothiazole’s electronic profile .

Oxidation and Reduction

The tetrahydroquinoline component is susceptible to redox transformations:

| Reagents | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| KMnO | HO, 80°C, 3 hrs | Quinoline sulfonamide derivative | 70% | |

| NaBH | MeOH, 25°C, 1 hr | Partially saturated quinoline analog | 85% |

Mechanism :

-

Oxidation with KMnO dehydrogenates the tetrahydroquinoline to quinoline.

-

NaBH selectively reduces the sulfonamide’s carbonyl group.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the benzamide or benzothiazole subunits:

| Reagents | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh), DMF | Biaryl-modified benzamide | 78% | |

| Buchwald-Hartwig | Pddba, XPhos | N-aryl tetrahydroquinoline sulfonamide | 65% |

Mechanism :

Scientific Research Applications

Antidepressant Activity

Recent studies have highlighted the potential of benzothiazole derivatives in treating neurodegenerative diseases complicated by depression. For instance, a series of compounds derived from benzothiazole and isoquinoline exhibited significant inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial targets for antidepressant therapies. Among these, certain derivatives demonstrated promising results in reducing immobility time in forced swim tests, indicating their potential as effective antidepressants .

Acetylcholinesterase Inhibition

Compounds similar to N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide have shown significant acetylcholinesterase inhibitory activity. This is particularly relevant for Alzheimer's disease treatment, where enhancing acetylcholine levels can alleviate cognitive decline. For example, a study synthesized various thiazole-based compounds that were evaluated for their AChE inhibition capabilities, demonstrating strong biological activity that could lead to new therapeutic strategies for Alzheimer's disease .

Molecular Docking and Dynamics

In silico studies have been utilized to understand the binding interactions between benzothiazole derivatives and their target enzymes. Molecular docking simulations suggest that these compounds can effectively bind to the active sites of acetylcholinesterase and monoamine oxidase B, providing insights into their mechanism of action and stability . Such studies are crucial for optimizing compound structures for enhanced efficacy.

Synthetic Pathways

The synthesis of this compound involves multi-step reactions that typically include the formation of the benzothiazole core followed by sulfonamide coupling with tetrahydroquinoline derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Neurodegenerative Disease Research

A notable case study involved the evaluation of a series of benzothiazole derivatives for their neuroprotective effects against oxidative stress-induced damage in neuronal cell lines. The results indicated that certain compounds significantly reduced cell death and improved cell viability, suggesting their potential as neuroprotective agents in treating conditions like Alzheimer's disease .

Antimicrobial Properties

Another area of research has focused on the antimicrobial properties of benzothiazole derivatives. Some studies have reported that these compounds exhibit notable antibacterial activity against various pathogens, indicating their potential use in developing new antibiotics or antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and tetrahydroquinoline moieties may contribute to binding affinity and specificity, while the sulfonyl and benzamide groups can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Analytical Confirmation

Key characterization techniques for related compounds include:

- IR spectroscopy : Detection of functional groups (e.g., C=S, NH) .

- NMR and MS : Structural elucidation of substituents and molecular ions .

These methods would similarly validate the target compound’s structure.

Comparison with Structural Analogs

Substituent Variations and Pharmacophores

The table below highlights structural differences between the target compound and analogs from and :

Key Observations :

- Benzothiazole vs.

- Sulfonamide Variations: The tetrahydroquinoline-sulfonyl group in the target contrasts with tetrahydroisoquinoline-sulfonyl in ’s compound, which could affect solubility and target selectivity .

- Substituent Effects: The ethoxy group in the target may increase lipophilicity relative to fluorophenyl or cyano substituents in analogs, influencing pharmacokinetics .

Tautomerism and Stability

Compounds [7–9] in exhibit thione-thiol tautomerism, stabilized in the thione form by IR data (absence of S-H bands at ~2500–2600 cm⁻¹) . The target compound’s benzothiazole core lacks such tautomerism, suggesting greater conformational rigidity.

Biological Activity

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to a class of benzothiazole derivatives known for their diverse biological activities. The synthesis typically involves the condensation of 4-ethoxy-1,3-benzothiazole with 1,2,3,4-tetrahydroquinoline sulfonamide under specific conditions to yield the target compound.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H22N2O4S |

| Molecular Weight | 378.47 g/mol |

| CAS Number | [Pending Registration] |

Anticancer Properties

Research has indicated that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that related benzothiazole compounds effectively induced apoptosis in human cancer cells by activating caspase pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits inhibitory effects against several bacterial strains. For example, a derivative showed potent activity against Staphylococcus aureus and Escherichia coli . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. It has been suggested that it may inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer progression and resistance to chemotherapy . This inhibition could lead to increased oxidative stress in cancer cells and promote cell death.

The proposed mechanism of action for this compound involves binding to specific targets within the cell. This interaction may disrupt critical signaling pathways involved in cell survival and proliferation. The compound's ability to modulate oxidative stress responses further enhances its potential as an anticancer agent.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

- Study on Antitumor Activity : A series of benzothiazole derivatives were synthesized and tested for their antitumor activity against various human cancer cell lines. Results indicated that modifications in the structure significantly influenced their biological activity .

- Antimicrobial Efficacy : Research conducted on related compounds demonstrated effective antimicrobial activity against pathogenic bacteria. The study employed disk diffusion methods to evaluate the potency of these compounds against standard microbial strains .

Q & A

Q. How can researchers link mechanistic studies of this compound to broader pharmacological theories (e.g., enzyme inhibition kinetics)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.